molecular formula C20H17F2N3O3S B6568484 N-(2,4-difluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 932962-24-8

N-(2,4-difluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6568484
CAS No.: 932962-24-8
M. Wt: 417.4 g/mol
InChI Key: VUMDVOXKBRHOGG-UHFFFAOYSA-N
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Description

The compound N-(2,4-difluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide features a cyclopenta[d]pyrimidinone core substituted with a furan-2-ylmethyl group at position 1 and a sulfanyl-acetamide moiety at position 2. The acetamide is further linked to a 2,4-difluorophenyl group.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c21-12-6-7-16(15(22)9-12)23-18(26)11-29-19-14-4-1-5-17(14)25(20(27)24-19)10-13-3-2-8-28-13/h2-3,6-9H,1,4-5,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMDVOXKBRHOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A difluorophenyl group : Enhances lipophilicity and potential binding interactions.
  • A furan moiety : Known for various biological activities including anti-inflammatory and anticancer properties.
  • A cyclopenta[d]pyrimidine core : Associated with a range of pharmacological effects.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
Hepa1-65.17Induction of apoptosis
Huh710.57Cell cycle arrest

These values indicate that the compound has potent activity against liver cancer cell lines, suggesting a potential role in cancer therapy .

The proposed mechanisms by which this compound exerts its cytotoxic effects include:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, preventing cancer cells from proliferating .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death .

Study 1: Anticancer Activity

In a study published in 2024, researchers evaluated the anticancer properties of this compound using various in vitro assays. The results indicated that it significantly inhibited the growth of Hepa1-6 and Huh7 cells with IC50 values of 5.17 µM and 10.57 µM respectively. The study also highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of similar compounds revealed that modifications on the furan and cyclopenta[d]pyrimidine moieties could enhance biological activity. This emphasizes the importance of molecular structure in designing more effective derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Core Modifications

Table 1: Core Structure and Substituent Comparisons
Compound Name / ID Core Structure Key Substituents Biological Activity (If Reported) Reference
Target Compound Cyclopenta[d]pyrimidinone - 1-(Furan-2-yl)methyl
- 4-sulfanylacetamide (2,4-difluorophenyl)
Not explicitly reported
2-({1-[3-(Diethylamino)propyl]-2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide Cyclopenta[d]pyrimidinone - 1-(3-Diethylaminopropyl)
- 4-sulfanylacetamide (3,4-difluorophenyl)
Not reported
2-[[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-(trifluoromethyl)phenyl)acetamide Thieno[3,2-d]pyrimidinone - 3-(4-Chlorophenyl)
- 4-sulfanylacetamide (2-trifluoromethylphenyl)
Antibacterial (implied by β-lactam core)
N-(2-Chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Benzofuro[3,2-d]pyrimidinone - 3-(2-Fluorophenyl)
- 4-sulfanylacetamide (2-chlorophenyl)
Not reported
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-[(4-oxo-3-phenyl-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Benzothieno[2,3-d]pyrimidinone - 3-Phenyl
- Dual sulfanyl groups (difluoromethylphenyl and acetamide)
Not reported

Key Observations:

  • Core Flexibility: The cyclopenta[d]pyrimidinone core in the target compound is replaced with thieno-, benzofuro-, or benzothieno-pyrimidinone systems in analogs, altering electron distribution and steric bulk .
  • Fluorination: The 2,4-difluorophenyl acetamide is conserved in multiple analogs (e.g., ), suggesting fluorine’s role in enhancing metabolic stability and binding affinity.

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Bioactivity Data
Compound Molecular Weight (g/mol) Calculated logP Solubility Bioactivity Notes Reference
Target Compound ~450 (estimated) ~3.2 Low (lipophilic) Potential kinase inhibition (inferred)
2-(4-Chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide 333.67 3.8 Not reported Antibacterial candidate
NZ-65/NZ-66 (AUTAC analogs) 534.10–693.53 4.5–5.1 Moderate (DMSO) Targeted mitochondrial protein degradation
2-((2,4-Difluorophenyl)thio)-N-(2-fluorophenyl)-4-oxoazetidine-1-carboxamide 342.3 2.1 Unstable in solution Antibacterial (β-lactam analog)

Key Observations:

  • Lipophilicity : The target compound’s logP (~3.2) is comparable to analogs but lower than AUTACs (logP ~5.1), which may reflect optimized blood-brain barrier penetration or cellular uptake .
  • Stability : The β-lactam analog in showed instability post-synthesis, highlighting the need for stable sulfanyl linkages in the target compound.
  • Bioactivity : While direct data for the target compound is absent, structural parallels to AUTACs (e.g., NZ-65/NZ-66) suggest possible roles in protein degradation pathways .

Preparation Methods

Synthesis of the Cyclopenta[d]pyrimidin-4-yl Core

The cyclopenta[d]pyrimidine scaffold forms the central heterocyclic structure. A validated approach begins with 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione 1 as the starting material . Bromination at position 4 is achieved using N-bromosuccinimide (NBS) in acetic acid at room temperature, yielding 4-bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione 2 in high yield . This intermediate serves as a critical electrophilic site for subsequent nucleophilic substitutions.

Key Reaction Conditions for Bromination

ReagentSolventTemperatureTimeYield
NBS (1.1 eq)Acetic Acid25°C24 h85–90%

Introduction of the Sulfanyl Group

The bromine atom at position 4 undergoes nucleophilic displacement with thiourea to install the sulfanyl (-SH) functionality. Heating 2 with thiourea in ethanol under reflux for 2 hours, followed by alkaline hydrolysis with aqueous NaOH, generates 4-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione 3 . This step exploits the superior nucleophilicity of the thiolate ion under basic conditions.

Optimized Thiolation Parameters

ReagentSolventTemperatureBaseTimeYield
Thiourea (2 eq)Ethanol80°CNaOH2 h75–80%

Alkylation with Furan-2-ylmethyl Group

Position 1 of the pyrimidine ring is functionalized via N-alkylation using furfuryl bromide. Stirring 3 with furfuryl bromide (1.2 eq) and potassium carbonate (2 eq) in DMF at room temperature for 4 hours affords 1-[(furan-2-yl)methyl]-4-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione 4 . The furan moiety enhances solubility and provides a handle for further derivatization.

Alkylation Protocol

Alkylating AgentBaseSolventTemperatureTimeYield
Furfuryl bromideK₂CO₃DMF25°C4 h70–75%

Formation of the Acetamide Moiety

The sulfanyl group in 4 reacts with 2-chloro-N-(2,4-difluorophenyl)acetamide 5 to form the final sulfide linkage. Combining 4 and 5 in DMF with triethylamine (3 eq) at 50°C for 6 hours yields the target compound 6 after purification . The acetamide precursor 5 is synthesized separately via Schotten-Baumann acylation of 2,4-difluoroaniline with chloroacetyl chloride.

Coupling Reaction Details

ComponentReagentSolventTemperatureTimeYield
4 + 5 TriethylamineDMF50°C6 h65–70%

Purification and Characterization

Crude 6 is purified via recrystallization from isopropanol, yielding a crystalline product with >95% purity . Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 7.85–7.45 (m, 3H, Ar-H), 6.65–6.35 (m, 3H, furan-H), 4.52 (s, 2H, CH₂), 3.20–2.90 (m, 4H, cyclopentane-H) .

  • MS (ESI): m/z 415.89 [M+H]⁺, consistent with the molecular formula C₂₀H₁₈ClN₃O₃S .

Q & A

Basic Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves constructing the cyclopenta[d]pyrimidinone core, followed by functionalization with a furan-methyl group and sulfanyl-acetamide linkage. Key steps include:

  • Core formation : Cyclocondensation of cyclopentane derivatives with pyrimidine precursors under reflux conditions (e.g., ethanol/HCl) .
  • Furan introduction : Alkylation using (furan-2-yl)methyl halides in the presence of a base (e.g., K₂CO₃) .
  • Sulfanyl coupling : Thiol-alkylation with 2-chloroacetamide derivatives in DMF at 60–80°C .
  • Optimization : Use catalysts like DMAP for regioselectivity, and monitor reactions via TLC/HPLC .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • Methodology :

  • NMR : ¹H/¹³C NMR to identify furan protons (δ 6.2–7.4 ppm), pyrimidine NH (δ 10–12 ppm), and sulfanyl groups (δ 2.8–3.5 ppm) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

Q. How can solubility and stability under experimental conditions be assessed?

  • Methodology :

  • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy .
  • Stability assays : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; monitor degradation via HPLC .

Advanced Questions

Q. How can discrepancies in biological activity data between studies be resolved?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition, cell viability) across multiple concentrations .
  • Structural analogs : Compare activity with derivatives (e.g., varying substituents on the phenyl ring) to identify SAR trends .
  • Meta-analysis : Cross-reference datasets from orthogonal techniques (e.g., SPR binding vs. cellular assays) .

Q. What computational strategies are effective for predicting target interactions?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Train on analogs with known IC₅₀ values to predict bioactivity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology :

  • SHELX refinement : Optimize X-ray diffraction data (e.g., Cu-Kα radiation) for bond angles and torsional strain .
  • Hydrogen bonding analysis : Identify intramolecular interactions (e.g., N–H⋯N) stabilizing folded conformations .
  • CSD survey : Compare with Cambridge Structural Database entries (e.g., pyrimidine sulfanyl-acetamides) to validate geometry .

Q. What experimental designs are optimal for elucidating mechanisms of action?

  • Methodology :

  • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 screens to identify pathways affected .
  • Bioluminescent probes : Develop NanoLuc fusions for real-time tracking of target engagement .
  • Metabolomics : LC-MS profiling to detect changes in cellular metabolites post-treatment .

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